Cyclovirobuxine - 860-79-7

Cyclovirobuxine

Catalog Number: EVT-266229
CAS Number: 860-79-7
Molecular Formula: C26H46N2O
Molecular Weight: 402.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclovirobuxine is a steroidal alkaloid [] primarily extracted from the trunk of the Buxus microphylla var. Sinica plant [], a species of boxwood native to China. It has been the subject of extensive research due to its potential pharmacological activities, particularly in the field of cardiovascular health [, , ].

Cycloprotobuxine D

Compound Description: Cycloprotobuxine D is a structural analog of Cyclovirobuxine D with a molecular weight of 386. It is identified as a potential related substance present in Cyclovirobuxine D preparations.

Relevance: Cycloprotobuxine D is structurally similar to Cyclovirobuxine D, potentially differing in the configuration of a hydroxyl group or the presence/absence of a double bond. Its presence as a related substance highlights the need for specific analytical methods to differentiate it from Cyclovirobuxine D during quality control.

Cyclobuxine D

Compound Description: Similar to Cycloprotobuxine D, Cyclobuxine D is another structural analog of Cyclovirobuxine D with a molecular weight of 386. It is also identified as a potential related substance present in Cyclovirobuxine D preparations.

Reduction product of Cycloprotobuxine D

Compound Description: This unnamed compound, with a molecular weight of 388, is proposed as a reduction product of Cycloprotobuxine D. It is detected as a related substance in Cyclovirobuxine D preparations.

Cyclovirobuxine C

Compound Description: Cyclovirobuxine C is a naturally occurring alkaloid found in Huangyangning alongside Cyclovirobuxine D. It shares a similar structural frame with Cyclovirobuxine D, with slight differences in substitution patterns.

Cyclobuxine D succinate

Compound Description: This is a prodrug of Cyclovirobuxine D, designed to potentially improve its bioavailability and therapeutic efficacy. In pharmacological studies, it demonstrated superior anti-arrhythmic activity compared to Cyclovirobuxine D in models of aconitine and chloroform-induced arrhythmia.

Cyclobuxine D amino acid ester

Compound Description: This compound is another prodrug of Cyclovirobuxine D, designed using amino acids to potentially improve its pharmacokinetic properties. It exhibited enhanced anti-arrhythmic activity compared to Cyclovirobuxine D in aconitine and chloroform-induced arrhythmia models.

PEGylated Cyclovirobuxine D

Compound Description: This series of compounds represent Cyclovirobuxine D conjugated to polyethylene glycol (PEG). This modification aimed to improve water solubility, a limitation of the parent compound. Studies demonstrated successful PEGylation, increased hydrophilicity, and good blood compatibility.

Classification

Cyclovirobuxine D is classified as a steroidal alkaloid. It is recognized for its therapeutic potential in oncology, specifically targeting cancer cell proliferation and metastasis. Additionally, it plays a role in cardiovascular health by mitigating oxidative stress and inflammation .

Synthesis Analysis

The synthesis of Cyclovirobuxine D has been explored through various methodologies. One prominent approach involves the extraction from Buxus microphylla, where the plant material undergoes solvent extraction followed by chromatographic purification to isolate the active compound.

Recent studies have also focused on synthetic modifications to enhance the pharmacological profile of CVB-D. For instance, pegylation techniques have been employed to improve solubility and bioavailability. In this process, polyethylene glycol is grafted onto the amino group of CVB-D, resulting in modified derivatives with potentially improved therapeutic efficacy .

Key Parameters

  • Extraction Method: Solvent extraction followed by chromatography.
  • Modification Techniques: Pegylation and structural analog synthesis.
Molecular Structure Analysis

The molecular structure of Cyclovirobuxine D consists of a complex arrangement typical of steroidal alkaloids. Its structure features multiple rings and functional groups that contribute to its biological activity.

Structural Characteristics

  • Core Structure: A steroid framework with nitrogen-containing groups.
  • Functional Groups: Hydroxyl (-OH) groups that may participate in hydrogen bonding and influence solubility.

Relevant Data

The three-dimensional conformation of CVB-D can be modeled using computational chemistry tools, which can provide insights into its interaction with biological targets .

Chemical Reactions Analysis

Cyclovirobuxine D participates in several chemical reactions that are significant for its biological activity. Notably, it has been shown to inhibit specific signaling pathways involved in cancer progression.

Key Reactions

  • Inhibition of Signaling Pathways: CVB-D inhibits pathways such as AKT/ERK and JAK-STAT, which are crucial for cell survival and proliferation.
  • Calcium Channel Modulation: Recent studies indicate that CVB-D can inhibit T-type calcium channels (Cav3.2), which are implicated in pain signaling and various cellular processes .

Technical Parameters

  • Concentration Range for Biological Activity: Typically assessed in micromolar concentrations (e.g., 10-120 µM).
  • Assay Methods: MTT assays and flow cytometry are commonly used to evaluate cytotoxicity and apoptosis induction.
Mechanism of Action

The mechanism of action of Cyclovirobuxine D is multifaceted, involving the modulation of various cellular pathways. It has been demonstrated to induce apoptosis in cancer cells through several mechanisms:

  1. Cell Cycle Arrest: CVB-D causes cell cycle arrest at the S-phase, inhibiting DNA synthesis.
  2. Induction of Apoptosis: Activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors lead to increased apoptosis rates.
  3. Signaling Pathway Interference: By targeting specific pathways like CTHRC1-AKT/ERK-Snail, CVB-D disrupts cellular signaling crucial for tumor growth .
Physical and Chemical Properties Analysis

Cyclovirobuxine D exhibits several physical and chemical properties that are relevant for its application in medicine:

  • Solubility: Limited solubility in water but improved upon pegylation.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data is often determined during synthesis characterization.

These properties influence its formulation as a therapeutic agent and its bioavailability when administered .

Applications

Cyclovirobuxine D has significant applications across various fields:

  1. Cancer Therapy: Demonstrated efficacy against multiple cancer types including colorectal cancer, non-small cell lung cancer, and hepatocellular carcinoma through mechanisms involving apoptosis induction and cell cycle arrest.
  2. Cardiovascular Health: Utilized for its cardioprotective effects by reducing oxidative stress and inflammation.
  3. Pain Management: Emerging evidence suggests potential use as an analgesic through inhibition of calcium channels involved in pain signaling .

Properties

CAS Number

860-79-7

Product Name

Cyclovirobuxine D

IUPAC Name

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol

Molecular Formula

C26H46N2O

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1

InChI Key

GMNAPBAUIVITMI-ABNIRSKTSA-N

SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC

Solubility

Soluble in DMSO

Synonyms

Cyclovirobuxine D; Bebuxine; CVB-D; CVB D; CVBD; NSC 91722; NSC-91722; NSC91722

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.